molecular formula C₇H₄D₉NO₃ B1141336 N-Isovaleroylglycine CAS No. 1330037-21-2

N-Isovaleroylglycine

Cat. No. B1141336
CAS RN: 1330037-21-2
M. Wt: 168.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isovaleroylglycine is a compound first identified in the urine of patients with isovaleric acidemia, a metabolic disorder resulting from an inborn error of leucine metabolism. This discovery was significant as it marked the first isolation of this compound from human material and provided insight into the metabolic pathways affected by isovaleric acidemia (Tanaka & Isselbacher, 1967).

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes within the body, particularly in the context of metabolic disorders such as isovaleric acidemia. The condition demonstrates an enzyme defect that leads to an accumulation of isovalerylglycine, among other compounds, due to impaired conversion processes within leucine metabolism (Tanaka & Isselbacher, 1967).

Molecular Structure Analysis

This compound's structure was elucidated through nuclear magnetic resonance (NMR), mass, and infrared spectroscopy. These analytical techniques confirmed the molecular identity of this compound, paving the way for further research on its role in human metabolism and its significance in diseases like isovaleric acidemia (Tanaka & Isselbacher, 1967).

Chemical Reactions and Properties

Research on this compound primarily focuses on its identification and role in metabolic pathways rather than its chemical reactivity. Its accumulation in isovaleric acidemia suggests an essential role in the body's metabolic processes, particularly in the metabolism of leucine (Tanaka & Isselbacher, 1967).

Physical Properties Analysis

The physical properties of this compound, such as solubility and melting point, are not detailed in the available literature. The focus has been on its identification, structural analysis, and role in metabolic disorders.

Chemical Properties Analysis

This compound's chemical properties, including reactivity and stability, have not been extensively studied. The existing research has aimed to identify this compound in biological specimens and understand its accumulation in specific metabolic conditions (Tanaka & Isselbacher, 1967).

Scientific Research Applications

  • N-Isovaleroylglycine was first identified in the urine of patients with isovaleric acidemia, indicating its role as a diagnostic marker for this condition (Tanaka & Isselbacher, 1967).

  • Long-term therapy for isovaleric acidemia, involving a low-protein diet and supplemental glycine, resulted in normal growth in patients, with a significant decrease in ketoacidotic attacks requiring hospitalization (Berry, Yudkoff, & Segal, 1988).

  • A study assessing the effectiveness of glycine and carnitine therapy on isovaleryl conjugate excretion in isovaleric acidemia showed that glycine is indicated for the treatment of acute ketoacidosis in these patients (Fries et al., 1996).

  • Another study explored the changes in urinary metabolic signatures in mice on high-fructose diets, revealing this compound as one of the metabolites affected by dietary manipulation (Bressanello et al., 2018).

  • Oral glycine therapy in isovaleric acidemia patients facilitated the formation of isovalerylglycine, a nontoxic conjugate of isovaleric acid, thus preventing episodes of ketoacidosis (Yudkoff et al., 1978).

  • Prenatal diagnosis of isovaleric acidemia can be achieved by detecting elevated levels of isovalerylglycine in amniotic fluid (Shigematsu et al., 1991).

Safety and Hazards

N-Isovaleroylglycine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Future Directions

N-Isovaleroylglycine could be used as a biomarker for the predisposition for weight gain and obesity . This suggests potential future directions in the study of obesity and weight management.

properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

16284-60-9
Record name Isovalerylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16284-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isovaleroylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isovaleroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16284-60-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOVALEROYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the significance of altered N-Isovaleroylglycine levels in urine?

A1: this compound is a metabolite linked to leucine metabolism. Studies using metabolomics have identified changes in its urinary concentration in the context of different physiological states:

  • Hyperglycemia: Research has demonstrated a significant increase in urinary this compound levels in individuals with type 2 diabetes following experimentally induced hyperglycemia []. This suggests a potential connection between glucose metabolism, leucine catabolism, and the development of diabetic complications.
  • Bacterial Infection: In a mouse model, this compound was found to decrease significantly in urine 24 hours after infection with Staphylococcus aureus []. This highlights the metabolic disturbance caused by infection and suggests a potential role for this compound as a biomarker for monitoring infection progression or treatment response.

Q2: Can we use this compound as a diagnostic marker?

A2: While promising, more research is needed before using this compound as a standalone diagnostic marker. The studies cited provide early evidence of its altered levels in specific conditions:

  • Similarly, the decrease in this compound during S. aureus infection [] necessitates further investigation to determine its specificity and sensitivity as a biomarker for this particular infection compared to other conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.